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Compound of Interest

Compound Name: 2-Bromo-4'-phenylacetophenone

CAS No.: 135-73-9

Cat. No.: B085669

. J

Chemical Profile & Strategic Utility[1][2][3]

2-Bromo-4'-phenylacetophenone (also known as ngcontent-ng-c1989010908="" _nghost-ng-

€c3017681703="" class="inline ng-star-inserted">

-bromo-4-phenylacetophenone or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone) is a lachrymatory

-haloketone.[1][3] It serves as a "linchpin” electrophile in organic synthesis, primarily used to
install the 4-biphenylcarbonyl moiety.[1][2][4]

Core Identity Data
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Parameter Detail
CAS Number 135-73-9
IUPAC Name 2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one

ngcontent-ng-c1989010908="" _nghost-ng-

Molecular Formula c3017681703="" class="inline ng-star-inserted">
Molecular Weight 275.14 g/mol
Appearance Crystalline solid (White to pale yellow)
Melting Point 123-125 °C
Soluble in
Solubility

, DCM, THF; slightly soluble in alcohols.[1][5]

Synthesis & Purification Context

Understanding the synthesis is prerequisite to interpreting the spectral data, as the most
common impurities are the starting material (4-acetylbiphenyl) and the over-brominated
byproduct (ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">

-dibromo species).[1]

Reaction Pathway

The standard industrial and laboratory preparation involves the electrophilic ngcontent-ng-
€1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-bromination of 4-acetylbiphenyl.[1][4] While liquid bromine (ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) is the traditional reagent, modern protocols often employ Copper(ll) bromide (

) or N-Bromosuccinimide (NBS) to suppress poly-bromination.[1]
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Figure 1: Synthetic pathway via

-bromination of 4-acetylbiphenyl.

Critical Quality Attribute (CQA): The reaction progress is monitored by 1H NMR. The methyl
singlet of the starting material (ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

2.65 ppm) disappears, replaced by the methylene singlet of the product (
4.48 ppm).[4]

Comprehensive Spectral Analysis
A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the biphenyl system and the distinctive
isotopic signature of bromine.[1][2][4]

Key Fragmentation Pattern:

¢ Molecular lon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

): A characteristic 1:1 doublet at m/z 274 and 276, corresponding to
and
isotopes.[4]

e ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">
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-Cleavage (Base Peak): The bond between the carbonyl carbon and the

-carbon is weak.[1][4] Cleavage results in the loss of the bromomethyl radical (ngcontent-ng-
€1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, mass 93/95).[4]
o Result: A dominant peak at m/z 181 (the 4-phenylbenzoyl cation).[1][2][4]

e Decarbonylation: The m/z 181 ion ejects CO (28 amu).[1][2][4]

o Result: A strong peak at m/z 153 (the biphenyl cation, ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[4]

Molecular lon [M]+
m/z 274 / 276 (1:1)

o-Cleavage -

Acyl Cation [Ph-Ph-CO]J+ _ .
( m/z 181 (Base Peak) CH2Br radical

Decarbonylation -

Biphenyl Cation [Ph-Ph]+ i
( m/z 153 €O

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the ketone and the presence of the alkyl halide.[1]

[2][4]
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Functional Group

Wavenumber (hgcontent-

ng-c1989010908=""
_nghost-ng-
¢c3017681703=""
class="inline ng-star-
inserted">

Assignment & Nuance

C=0 Stretch

1690 — 1705

Conjugated ketone.[1][4] The
electronegative ngcontent-ng-
€1989010908="" _nghost-ng-
€3017681703="" class="inline

ng-star-inserted">

-bromine induces a slight
hypsochromic shift (higher
frequency) compared to the
non-brominated precursor
(~1680

)-[1]

C-H Stretch

3030 — 3060

Aromatic C-H stretching
(weak).[1][2][4]

C-H Stretch

2950 — 2980

Methylene (ngcontent-ng-
€1989010908="" _nghost-ng-
€3017681703="" class="inline

ng-star-inserted">

) C-H stretching.[4]

C=C Stretch

1600, 1580

Aromatic ring skeletal
vibrations (Biphenyl
characteristic).[1][2][4]

C-Br Stretch

600 — 700

Strong, broad band
characteristic of alkyl
bromides.[1][2][4]
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C. Nuclear Magnetic Resonance (NMR)

1H NMR (Proton)

Solvent: ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-
inserted">

(Chloroform-d).[1][4] The spectrum is distinct due to the deshielding effect of the carbonyl and
the bromine.[2][4]
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Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
=" Structural
EHLELE Multiplicity Integration Assighment .
" class="inline Insight
ng-star-
inserted">
ppm)
Deshielded b
Doublet ( Ar-H (Ortho to Y
8.05-8.10 2H carbonyl
H C=0) _
2) anisotropy.[1]
Doublet
(ngcontent-ng-
€1989010908="" Part of the
768775 _nghost-ng- oH Ar-H (Meta to AA'BB' system of
' ' €3017681703=" C=0) the central ring.
class="inline ng- [1][4]
star-inserted">
Hz)
) Ortho protons of
) Ar-H (Terminal )
7.60 —7.65 Multiplet 2H Ph) the distal phenyl
ring.[1][2][4]
Meta/Para
_ Ar-H (Terminal protons of the
7.40 — 7.50 Multiplet 3H _
Ph) distal phenyl
ring.[1][2][4]
4.48 Singlet 2H ngcontent-ng- Diagnostic Peak.

c1989010908=""
_nghost-ng-

c3017681703=""
class="inline ng-

star-inserted">

Significant
downfield shift
from ~2.65 ppm
(methyl ketone)
due to Br
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electronegativity.

[4]

13C NMR (Carbon)

Solvent: ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-

inserted">

[4]

Shift (ngcontent-ng-
€1989010908="" _nghost-
ng-c3017681703=""

class="inline ng-star- Assignment Notes
inserted">
ppm)
191.2 C=0 Ketone carbonyl.[1]

Ipso carbon linked to the
146.5 Ar-C (Quaternary) ]

second phenyl ring.[1][2][4]

Ipso carbon of the terminal
139.8 Ar-C (Quaternary) )

phenyl ring.[1][2][4]

Ipso carbon linked to C=0.[1]
132.5 Ar-C (Quaternary)

[21[4]

Multiple peaks corresponding
129.5-127.0 Ar-C (Methine) to the biphenyl aromatic

signals.[1][2][4]

ngcontent-ng-c1989010908=""
-Carbon.[1][4] Upfield relative

312 _hghost-ng-c3017681703=

class="inline ng-star-inserted">

to oxygenated carbons but
distinct for bromides.[1][2][4]

Quality Control & Troubleshooting

When analyzing data, watch for these common issues:
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» Residual Starting Material: Look for a singlet at 2.65 ppm (1H NMR) or 26.6 ppm (13C
NMR).[1][2][4] This indicates incomplete bromination.[1][2][4]

» Dibromination: A singlet appearing downfield around 6.5 ppm indicates the formation of the
ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

-dibromo species (
), often caused by excess bromine or high reaction temperatures.[1][4]

e Hydrolysis: If the sample is wet or stored improperly, a peak at 4.8 ppm may appeatr,
corresponding to the ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

-hydroxy ketone (

)-[1][4]

Safety Protocols (Lachrymator)

Warning: 2-Bromo-4'-phenylacetophenone is a potent lachrymator (tear gas agent) and skin
irritant.[1][2]

o Engineering Controls: All weighing and transfers must be performed inside a functioning
chemical fume hood.

o Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate
(ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="inline ng-star-inserted">

) or acetone before being removed from the hood to quench residual alkyl bromide.[4]

o PPE: Double nitrile gloves are recommended.[1][2][4] If skin contact occurs, wash with
copious amounts of soap and water; do not use organic solvents on skin as they may
increase absorption.[1][2][4]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 13652671, 2-Bromo-1-(4-biphenylyl)ethanone.[1][2][4] Retrieved from [Link][2]
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+ Organic Syntheses.p-Bromophenacyl Bromide (Procedure Analogue). Coll. Vol. 1, p.127
(1941).[1][2][4] Retrieved from [Link](Cited for general bromination methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Bromo-4'-methylacetophenone | COH9BrO | CID 69272 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | CBH5BrCI20 | CID 75828 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 3. 2-Bromo-4'-phenylacetophenone , >98.0%(HPLC) , 135-73-9 - CookeChem
[cookechem.com]

e 4. 2-Bromo-4'-nitroacetophenone | CBH6BrNO3 | CID 66840 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5. Ethanone, 1-[1,1-biphenyl]-4-yl-2-bromo- | SIELC Technologies [sielc.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Bromo-
4'-phenylacetophenone[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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